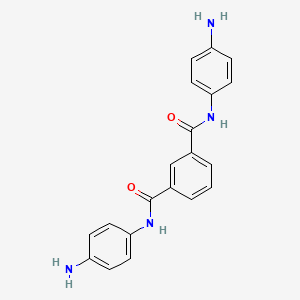

N,N'-bis(4-aminophenyl)isophthalamide

Vue d'ensemble

Description

“N,N’-bis(4-aminophenyl)isophthalamide” is a chemical compound with the CAS Number: 34066-75-6 and a molecular weight of 346.39 .

Synthesis Analysis

The synthesis of a similar compound, N,N’-bis (4-aminophenyl)-4-(dodecyloxy-biphenyl)-4′-aminophenyl ether (B12), was successfully achieved . A series of novel polyimides (PIs) with triphenylamine units in the polymer backbone were prepared from B12 . Another study synthesized an aromatic diamine monomer, N, N’-bis (p-aminophenyl) terephthalamide (PTP), using sodium hydride as a catalyst, 1,4-phenyleneamine (PDA), and dimethyl terephthalate (DMT) as starting materials .Molecular Structure Analysis

The molecular formula of “N,N’-bis(4-aminophenyl)isophthalamide” is C20H18N4O2 . The InChI Code is 1S/C20H18N4O2/c21-15-5-9-17 (10-6-15)23-19 (25)13-1-2-14 (4-3-13)20 (26)24-18-11-7-16 (22)8-12-18/h1-12H,21-22H2, (H,23,25) (H,24,26) .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis and Anion Binding Studies : N,N'-bis(4-aminophenyl)isophthalamide derivatives have been synthesized and studied for their potential as anion receptors, particularly for chromate anions. These studies are crucial for understanding the compound's interactions and binding capabilities (Kadir et al., 2019).

Application in Material Sciences

- Characterization and Synthesis of Ligands : Research on O- and N-tosylated derivatives of this compound has been conducted, emphasizing the importance of these compounds in the development of new ligands for various applications in material sciences (Salorinne et al., 2009).

- Polyamide Synthesis : The compound plays a significant role in the synthesis of aromatic polyamides, contributing to advancements in polymer chemistry and material development (Sakaguchi & Harris, 1992).

Optical and Electrochemical Properties

- Photochromism and Photosensitivity Studies : Studies have shown that Schiff base compounds derived from this compound display photochromic behavior and varying photosensitivity, which is crucial for developing light-sensitive materials (Wang et al., 2010).

- Electrochromic and Electrofluorescent Applications : The compound's inclusion in polymers has shown promising results in electrochromic and electrofluorescent applications, making it relevant in the field of electronic and optical materials (Sun et al., 2016).

Molecular Modeling and Drug Research

- Anticancer Potentiality and Molecular Modeling : Though not directly related to drug use, research has been conducted on amino acid derivatives based on this compound for their potential anticancer properties, contributing to the understanding of the compound's interaction at the molecular level (Kassem et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Bis(4-aminophenyl) ether, indicates that it may cause an allergic skin reaction, genetic defects, and is suspected of damaging fertility . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, and not to breathe dust .

Propriétés

IUPAC Name |

1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHKLEGNLJLVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341272 | |

| Record name | N,N'-Bis(4-aminophenyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-06-2 | |

| Record name | N,N'-Bis(4-aminophenyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457531.png)

![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5457538.png)

![6-hydroxy-5-nitro-2-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5457543.png)

![4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)

![4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5457557.png)

![5-(4-butoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457562.png)

![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5457574.png)

![1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5457581.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5457584.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)

![N-ethyl-N',N'-dimethyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5457607.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457640.png)